
N-Benzoyl-D-phenylalanine
Overview
Description
N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, where one of the hydrogens of the amino group has been replaced by a benzoyl group. This compound has the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is known for its role as an insulin secretagogue and hypoglycemic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl-D-phenylalanine can be synthesized through the benzoylation of D-phenylalanine. The process involves the reaction of D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzoylation process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: D-phenylalanine.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Pharmacological Applications
1. Interaction with Pancreatic Beta-Cells
N-Benzoyl-D-phenylalanine has been shown to interact stereospecifically with the sulphonylurea receptor in pancreatic beta-cells, influencing insulin secretion. A study demonstrated that NBDP can significantly reduce K(ATP)-channel activity, which is crucial for insulin release, thus suggesting its potential role in diabetes management . The D-isomer of NBDP exhibited markedly higher potency compared to its L-isomer, indicating the importance of stereochemistry in its biological activity .
2. Neuroprotective Effects
Research has indicated that NBDP may have neuroprotective effects, particularly in models of diabetes. In neonatal streptozotocin-diabetic rats, NBDP administration resulted in the attenuation of acetylcholinesterase activity, which is often compromised in diabetic conditions. This effect was correlated with a decrease in lipid peroxidation markers, suggesting that NBDP could mitigate oxidative stress associated with hyperglycemia .
3. Modulatory Effects on Cholinesterases
Further studies have explored the modulatory effects of NBDP on cholinesterases in the retina of diabetic rats. The compound demonstrated protective effects against the decrease in both acetylcholinesterase and butyrylcholinesterase activities, which are critical for neurotransmitter regulation and cognitive functions . This suggests that NBDP might play a role in preserving neuronal health in diabetic conditions.
Toxicological Insights
1. Lipid Peroxidation and Antioxidant Activity
The compound's ability to influence lipid peroxidation levels has been a significant focus of research. In diabetic models, NBDP not only reduced acetylcholinesterase activity but also decreased markers of lipid peroxidation, indicating its potential as an antioxidant agent . This property may contribute to its neuroprotective effects and highlights its dual role as both a pharmacological agent and a potential therapeutic antioxidant.
Comprehensive Data Table
Case Studies and Research Findings
Numerous studies have documented the effects of this compound across various experimental settings:
- Diabetes Studies : In one study involving streptozotocin-induced diabetic rats, treatment with NBDP led to improved cholinergic function and reduced oxidative stress markers, suggesting potential therapeutic applications for diabetic complications .
- Neurotoxicity Research : Another research highlighted the compound's protective role against neurotoxicity induced by hyperglycemia, showcasing its promise for treating diabetic neuropathy and related cognitive impairments .
Mechanism of Action
N-Benzoyl-D-phenylalanine exerts its effects primarily by acting as an insulin secretagogue. It stimulates the secretion of insulin from pancreatic beta cells, thereby lowering blood glucose levels. The compound interacts with specific receptors on the beta cells, triggering a cascade of intracellular events that lead to insulin release. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
N-Benzoyl-L-phenylalanine: An enantiomer of N-Benzoyl-D-phenylalanine with similar chemical properties but different biological activity.
N-Benzoyl-DL-phenylalanine: A racemic mixture containing both D- and L-forms of N-Benzoyl-phenylalanine.
N-(4-Ethylbenzoyl)-D-phenylalanine: A derivative with enhanced hypoglycemic activity compared to this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interaction with insulin receptors. Its role as an insulin secretagogue and hypoglycemic agent sets it apart from other similar compounds .
Biological Activity
N-Benzoyl-D-phenylalanine (NBDP) is a derivative of D-phenylalanine, notable for its potential biological activities, particularly in the context of diabetes management and neuroprotection. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₅NO₃
- Molecular Weight : 269.2952 g/mol
NBDP is synthesized by replacing one hydrogen atom in the amino group of D-phenylalanine with a benzoyl group. This modification enhances its lipophilicity and alters its interaction with biological targets compared to its parent compound.
NBDP primarily interacts with the sulphonylurea receptor on pancreatic β-cells, influencing insulin secretion and glucose metabolism. The compound exhibits a dissociation constant (K_D) of approximately 11 µM and half-maximally effective concentrations (EC50) ranging from 2 to 4 µM for K(ATP)-channel inhibition in the absence of cytosolic nucleotides .
Key Mechanisms:
- Insulin Secretion : NBDP enhances insulin release from pancreatic β-cells by inhibiting K(ATP) channels.
- Lipid Metabolism : It influences lipid profiles and reduces lipid peroxidation, which is crucial in diabetic conditions .
1. Diabetes Management
Research indicates that NBDP has significant antidiabetic effects, particularly in models of streptozotocin-induced diabetes. It has been shown to:
- Reduce fasting blood glucose levels.
- Improve lipid profiles by lowering triglycerides and cholesterol levels .
- Enhance glycoprotein metabolism alongside metformin, indicating a synergistic effect in managing diabetes.
2. Neuroprotective Effects
NBDP demonstrates protective effects on cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly in the retina and brain under diabetic conditions. These enzymes are critical for neurotransmission and maintaining cognitive function. Studies show that NBDP treatment can prevent the decline in AChE activity associated with oxidative stress in diabetic rats .
Case Studies
- Effect on Cholinesterases :
- Lipid Profile Improvement :
Data Tables
Study | Parameters Measured | Findings |
---|---|---|
Ashokkumar et al. (2007) | AChE and BChE activity | Increased enzyme activity with NBDP treatment; protective against oxidative stress |
BenchChem Analysis | Lipid profile changes | Significant reduction in triglycerides and cholesterol levels with NBDP administration |
Q & A
Basic Research Questions
Q. What is the molecular characterization of N-Benzoyl-D-phenylalanine, and why is this critical for experimental design?
this compound has a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol . These parameters are essential for calculating molarity in solution preparation, stoichiometric ratios in synthetic reactions, and dose standardization in pharmacological studies.
Q. In which disease models has this compound demonstrated significant therapeutic potential?
It exhibits efficacy in neonatal streptozotocin (nSTZ)-induced diabetic rat models , where it normalizes glycoprotein components (hexose, hexosamine, fucose) and enhances plasma insulin levels. Experimental designs typically involve oral administration (e.g., 50 mg/kg/day) over 4–6 weeks, with glycemic monitoring and insulin receptor analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While acute toxicity data are limited, standard precautions include:
- Using closed systems and local exhaust ventilation to minimize airborne exposure.
- Wearing PPE: nitrile gloves, dust masks, and safety goggles.
- Installing safety showers and eye wash stations per industrial hygiene guidelines .
Advanced Research Questions
Q. How does this compound modulate insulin receptor binding kinetics in diabetic models?
In nSTZ-diabetic rats, it increases insulin receptor density (Bmax) and binding affinity (Kd) on erythrocyte membranes. Methodologies include:
- Radioligand binding assays with ¹²⁵I-insulin to measure receptor occupancy.
- Scatchard plot analysis to differentiate high-affinity (Kd₁ ~2.7 × 10⁻¹⁰ M⁻¹) and low-affinity (Kd₂ ~20 × 10⁻⁸ M⁻¹) receptor populations. Treated rats show 72.0 ± 4.2% specific insulin binding vs. 53.0 ± 3.1% in diabetic controls , indicating restored receptor functionality .
Q. What experimental design considerations are critical for comparative studies of this compound and metformin?
Key factors include:
- Standardizing nSTZ doses (e.g., 90 mg/kg) to ensure consistent diabetic induction.
- Implementing dual-treatment arms (monotherapy and combination groups).
- Using colorimetric assays for glycoprotein markers (hexose, sialic acid).
- Conducting power analysis to address variability in nSTZ models .
Q. How can researchers resolve contradictions in receptor binding data for this compound?
Contradictions in Kd values require:
- Replicate experiments under controlled pH/temperature.
- Competitive binding assays to exclude off-target effects.
- Two-site Scatchard models to identify receptor subpopulations.
- Cross-validation with β-cell electrophysiology to assess sulphonylurea receptor (SUR) interactions .
Q. What advanced techniques elucidate this compound’s interaction with pancreatic β-cell receptors?
Properties
IUPAC Name |
(2R)-2-benzamido-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352239 | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37002-52-1 | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37002-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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